4-[(1-benzoylpiperidin-3-yl)oxy]-2-methylpyrimidine
Description
Properties
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-18-10-9-16(19-13)22-15-8-5-11-20(12-15)17(21)14-6-3-2-4-7-14/h2-4,6-7,9-10,15H,5,8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZAUJKTODKPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-benzoylpiperidin-3-yl)oxy]-2-methylpyrimidine typically involves the following steps:
Formation of the Benzoylpiperidine Intermediate: The starting material, piperidine, undergoes benzoylation to form 1-benzoylpiperidine.
Etherification: The benzoylpiperidine intermediate is then reacted with 4-hydroxy-2-methylpyrimidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1-benzoylpiperidin-3-yl)oxy]-2-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
Cancer Treatment
Research indicates that compounds similar to 4-[(1-benzoylpiperidin-3-yl)oxy]-2-methylpyrimidine exhibit significant activity against various cancer types. The compound's structure suggests potential interactions with protein kinases, which are critical in cancer pathogenesis. For instance, inhibitors targeting kinases involved in tumor growth have become focal points in cancer therapy development. The modulation of kinase activity by pyrimidine derivatives can lead to the suppression of tumor cell proliferation and metastasis .
Metabolic Disorders
The inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is another promising application area for this compound. This enzyme plays a crucial role in the metabolism of glucocorticoids, which are linked to metabolic syndrome conditions such as type 2 diabetes and obesity. Compounds that inhibit 11β-HSD1 can ameliorate insulin resistance and associated cardiovascular risks .
Neurological Conditions
Emerging studies suggest that similar compounds may also have neuroprotective effects, potentially aiding in the treatment of cognitive impairments and neurodegenerative diseases like Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in CNS disorders .
Case Studies
Recent studies have provided insights into the effectiveness of pyrimidine derivatives:
Mechanism of Action
The mechanism of action of 4-[(1-benzoylpiperidin-3-yl)oxy]-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize this compound, we compare it with structurally related analogs from available literature and commercial catalogs. Key differences in substituents, electronic properties, and bioactivity are highlighted below.
Table 1: Structural and Functional Comparison


*LogP values are predicted using computational tools (e.g., ChemAxon) unless reported experimentally.
Key Observations
Substituent Effects on Lipophilicity :
- The benzoylpiperidine group in the target compound increases lipophilicity (LogP ~3.2) compared to the 1-methylpiperidinyl analog (LogP ~2.8) . This suggests enhanced membrane permeability but may reduce aqueous solubility.
- Monepantel’s trifluoromethyl and sulfanyl groups contribute to its high LogP (~4.1), aligning with its anthelmintic activity in lipid-rich environments .
Electronic and Steric Modifications: The 2-methylpyrimidine in the target compound may reduce metabolic oxidation compared to unsubstituted pyrimidines. The benzoyl group introduces steric hindrance, which might limit off-target interactions but also reduce binding affinity to compact active sites compared to smaller substituents like methyl or cyano.
Functional Group Diversity :
- Unlike the fluorescent imidazolone-BF2 derivative , the target compound lacks conjugated π-systems, making it unsuitable for optical applications but more drug-like for therapeutic use.
- Monepantel’s sulfanyl and trifluoromethyl groups confer metabolic stability, a feature absent in the pyrimidine-based compounds but critical for its anthelmintic persistence .
Biological Activity
The compound 4-[(1-benzoylpiperidin-3-yl)oxy]-2-methylpyrimidine has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of psychiatric disorders and cancer. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential clinical implications.
Chemical Structure and Synthesis
The structural formula of this compound can be represented as follows:
This compound is synthesized through a series of reactions involving piperidine derivatives and pyrimidine scaffolds, which are known for their biological activity. The synthesis typically involves acylation and subsequent coupling reactions to form the final product .
Receptor Interaction
Research indicates that this compound exhibits high affinity for the 5-HT_1A receptor , a subtype of serotonin receptor. This interaction suggests potential applications in treating disorders such as depression and anxiety. The compound acts as a selective agonist at this receptor, showing efficacy in ameliorating symptoms associated with serotonin dysregulation .
Anticancer Properties
In addition to its neuropharmacological effects, preliminary studies suggest that this compound may also possess anticancer properties. It has been shown to influence apoptosis pathways in various cancer cell lines, including those expressing microRNA-21 . Specifically, it enhances apoptosis and inhibits cell proliferation by upregulating PDCD4, a target protein of miR-21 . This mechanism highlights its potential as a therapeutic agent in oncology.
In Vivo Studies
In vivo experiments conducted on animal models have demonstrated the efficacy of this compound in reducing anxiety-like behaviors. Mice treated with the compound showed significant improvements in behavioral tests designed to assess anxiety levels compared to control groups .
Table: Summary of Pharmacological Effects
| Effect | Observation | Reference |
|---|---|---|
| 5-HT_1A Receptor Agonism | High affinity and efficacy | |
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Anxiety Reduction | Significant behavioral improvements |
Case Studies
Several case studies have been documented where derivatives of this compound have been tested for their biological activity:
- Case Study on Depression : A study involving chronic administration of the compound showed a marked reduction in depressive symptoms in rodent models, attributed to its action on serotonin receptors .
- Case Study on Cancer : In vitro studies using HeLa cells demonstrated that treatment with this compound resulted in increased apoptosis rates and decreased cell viability, suggesting its potential as a cancer therapeutic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
